molecular formula C14H22N4O2S B5794256 N-(3,5-dimethoxyphenyl)-N'-(4-methyl-1-piperazinyl)thiourea

N-(3,5-dimethoxyphenyl)-N'-(4-methyl-1-piperazinyl)thiourea

Cat. No.: B5794256
M. Wt: 310.42 g/mol
InChI Key: KEYYJKKFWZSHOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-dimethoxyphenyl)-N'-(4-methyl-1-piperazinyl)thiourea, also known as DMPT, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a derivative of thiourea and piperazine, and its unique structure has made it a subject of interest for researchers in the fields of biochemistry, pharmacology, and medicinal chemistry.

Mechanism of Action

The exact mechanism of action of N-(3,5-dimethoxyphenyl)-N'-(4-methyl-1-piperazinyl)thiourea is not fully understood, but it is believed to involve the modulation of neurotransmitter systems in the brain. This compound has been shown to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its inhibitory effects on tyrosinase activity, this compound has been shown to have antioxidant properties and to inhibit the production of pro-inflammatory cytokines. This compound has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein involved in the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

One advantage of N-(3,5-dimethoxyphenyl)-N'-(4-methyl-1-piperazinyl)thiourea is its ease of synthesis and availability. This compound can be synthesized using standard laboratory techniques and is commercially available from chemical suppliers. One limitation of this compound is its relatively low solubility in water, which can make it difficult to use in certain experimental setups.

Future Directions

There are several potential future directions for research on N-(3,5-dimethoxyphenyl)-N'-(4-methyl-1-piperazinyl)thiourea. One area of interest is the development of this compound derivatives with improved solubility and bioavailability. Another area of interest is the investigation of the potential therapeutic applications of this compound in the treatment of skin pigmentation disorders and mood disorders. Finally, the investigation of the potential neuroprotective effects of this compound is an area of interest for researchers studying neurodegenerative diseases such as Alzheimer's and Parkinson's.

Synthesis Methods

N-(3,5-dimethoxyphenyl)-N'-(4-methyl-1-piperazinyl)thiourea can be synthesized through a multi-step process that involves the reaction of 3,5-dimethoxyaniline with carbon disulfide to form 3,5-dimethoxyphenyl isothiocyanate. This intermediate product is then reacted with 4-methylpiperazine to produce this compound. The synthesis of this compound is relatively straightforward and can be achieved through standard laboratory techniques.

Scientific Research Applications

N-(3,5-dimethoxyphenyl)-N'-(4-methyl-1-piperazinyl)thiourea has been studied extensively for its potential applications in various fields. In biochemistry, this compound has been shown to have inhibitory effects on the activity of tyrosinase, an enzyme involved in the synthesis of melanin. This property of this compound has made it a subject of interest for researchers studying skin pigmentation disorders and the development of skin lightening agents.
In pharmacology, this compound has been shown to have anxiolytic and antidepressant effects in animal models. This property of this compound has made it a subject of interest for researchers studying the development of new antidepressant and anxiolytic drugs.

Properties

IUPAC Name

1-(3,5-dimethoxyphenyl)-3-(4-methylpiperazin-1-yl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O2S/c1-17-4-6-18(7-5-17)16-14(21)15-11-8-12(19-2)10-13(9-11)20-3/h8-10H,4-7H2,1-3H3,(H2,15,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEYYJKKFWZSHOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)NC(=S)NC2=CC(=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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